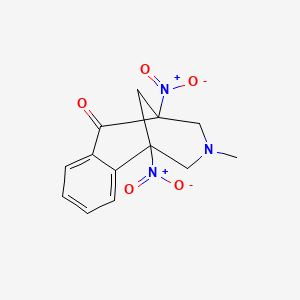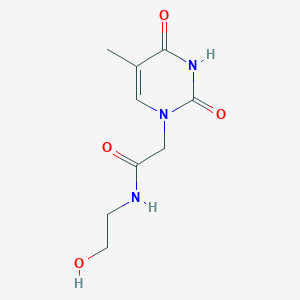![molecular formula C15H20ClN5O4 B11092131 Di-tert-butyl chloro(tetrazolo[1,5-b]pyridazin-6-yl)malonate](/img/structure/B11092131.png)
Di-tert-butyl chloro(tetrazolo[1,5-b]pyridazin-6-yl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI(TERT-BUTYL) 2-CHLORO-2-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMALONATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetraazolo-pyridazine core, which is a heterocyclic structure containing nitrogen atoms, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(TERT-BUTYL) 2-CHLORO-2-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMALONATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetraazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetraazolo-pyridazine ring.
Introduction of the Chlorine Atom: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Malonate Group: The malonate group is introduced through esterification or transesterification reactions.
Addition of Tert-Butyl Groups: The tert-butyl groups are added via alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
DI(TERT-BUTYL) 2-CHLORO-2-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMALONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
DI(TERT-BUTYL) 2-CHLORO-2-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMALONATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of DI(TERT-BUTYL) 2-CHLORO-2-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMALONATE involves its interaction with specific molecular targets and pathways. The compound’s tetraazolo-pyridazine core can interact with enzymes and receptors, modulating their activity. The presence of the chlorine atom and tert-butyl groups can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A benzotriazole-based UV absorber used in cosmetics and personal care products.
Di-tert-butyl dicarbonate: A reagent used in organic synthesis for the protection of amines.
Uniqueness
DI(TERT-BUTYL) 2-CHLORO-2-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMALONATE is unique due to its tetraazolo-pyridazine core, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H20ClN5O4 |
|---|---|
Molecular Weight |
369.80 g/mol |
IUPAC Name |
ditert-butyl 2-chloro-2-(tetrazolo[1,5-b]pyridazin-6-yl)propanedioate |
InChI |
InChI=1S/C15H20ClN5O4/c1-13(2,3)24-11(22)15(16,12(23)25-14(4,5)6)9-7-8-10-17-19-20-21(10)18-9/h7-8H,1-6H3 |
InChI Key |
XJHVVDWOURCRQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NN2C(=NN=N2)C=C1)(C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-dimethoxybenzoyl)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11092058.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B11092060.png)
![4-Amino-2-benzyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B11092067.png)


![2-Chloro-5-fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-benzonitrile](/img/structure/B11092086.png)
![7-Methyl-6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11092090.png)
![2-{[2-(2-Bromophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11092093.png)
![7-{2-[(2E)-azepan-2-ylideneamino]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11092096.png)
![3-amino-6-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11092100.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B11092119.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-phenylacetamide](/img/structure/B11092127.png)


